3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves multiple steps. One common method includes the cyclization of an appropriate phthalic anhydride derivative with a piperidine-2,6-dione derivative under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of lenalidomide involves optimizing the synthetic route to achieve high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification . The process is designed to be scalable and cost-effective, ensuring consistent quality and supply for medical use .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of lenalidomide involves multiple pathways:
Immunomodulation: Lenalidomide modulates the immune system by enhancing the activity of T-cells and natural killer (NK) cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Molecular Targets: Lenalidomide targets the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with significant teratogenic risks.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties but different pharmacokinetics.
Uniqueness
Lenalidomide is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. It has a broader therapeutic window and is more potent in modulating the immune system and inhibiting angiogenesis .
Properties
Molecular Formula |
C15H18N4O3 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H18N4O3/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21/h1-3,12,17H,4-8,16H2,(H,18,20,21) |
InChI Key |
VGVNFHFHXSRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN |
Origin of Product |
United States |
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